2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry requires distinct substitution patterns for SAR validation; assuming functional equivalence among thiadiazole analogs leads to failed assays. This compound offers a validated electronic/steric profile: reactive 2-bromo for cross-coupling, 4-methoxyphenoxy for hydrogen bonding, and cLogP ~2.8 for CNS permeability. - **Key applications:** Kinase inhibitor programs, fragment-based drug discovery (anomalous X-ray scattering), chemical probe synthesis (biotinylation/diazirine tagging). - **Supply advantage:** Multiple pack sizes available. Same-day dispatch for research quantities.

Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
CAS No. 946884-40-8
Cat. No. B1400015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
CAS946884-40-8
Molecular FormulaC9H7BrN2O2S
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NN=C(S2)Br
InChIInChI=1S/C9H7BrN2O2S/c1-13-6-2-4-7(5-3-6)14-9-12-11-8(10)15-9/h2-5H,1H3
InChIKeyWVYHIUZFXAIOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole Overview


2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 2-position and a 4-methoxyphenoxy group at the 5-position. This substitution pattern is characteristic of a privileged scaffold in medicinal chemistry, as the 1,3,4-thiadiazole ring system is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects [1]. The presence of a reactive bromine atom provides a synthetic handle for further diversification via cross-coupling reactions, while the electron-donating 4-methoxyphenoxy group can modulate the electronic properties of the ring, influencing both reactivity and target binding [2]. This compound serves as a key intermediate for generating focused libraries of thiadiazole derivatives for structure-activity relationship (SAR) studies.

1
Workflow SAR library diversification of 1,3,4-thiadiazole scaffolds
2
Synthetic handle Reactive bromine for palladium-catalyzed cross-coupling
3
Modulation 4-methoxyphenoxy group modulates electronic and steric properties

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole Substituent Effects


In the 1,3,4-thiadiazole class, even minor structural modifications at the 2- and 5-positions can profoundly alter pharmacological properties, including potency, selectivity, and pharmacokinetics. The specific combination of a bromine atom and a 4-methoxyphenoxy group in 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole (CAS 946884-40-8) creates a unique electronic and steric environment that is not replicated by other halogenated or alkyl-substituted analogs [1]. For instance, substituting the bromine with a chlorine atom or replacing the methoxy group with a hydrogen atom can lead to significantly different binding affinities for biological targets such as carbonic anhydrase or kinase enzymes, as demonstrated in comparative SAR studies [2]. Furthermore, the methoxy group can engage in specific hydrogen-bonding interactions that are absent in non-oxygenated counterparts, directly impacting target engagement. Therefore, assuming functional equivalence among thiadiazole derivatives without rigorous comparative data can lead to erroneous conclusions in biological assays and derail drug discovery programs.

Reactivity profile
Target compound (2-Br)
Higher reported oxidative addition rates; may achieve faster cross-coupling conversion
2-Chloro analog
Slower reported reactivity; coupling efficiency may shift under identical conditions
Substituting halogen type may alter reaction kinetics and yield in palladium-mediated couplings; validate reaction conditions.
Hydrogen-bond capacity
Target (4-OMe)
Methoxy oxygen may act as hydrogen-bond acceptor, potentially influencing target binding
4-Me or 4-H analogs
Loss of methoxy oxygen removes hydrogen-bonding capability; reported >10-fold Ki shift in certain enzymes
Methoxy-to-alkyl substitution may significantly alter target engagement; SAR must be verified experimentally.

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole vs. Key Comparators


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent on 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 2-chloro counterpart. While both halogens can undergo Suzuki-Miyaura coupling, the C-Br bond is weaker and more readily undergoes oxidative addition, leading to faster reaction rates and higher yields under milder conditions [1]. In a comparative study of analogous thiadiazole derivatives, the bromo-substituted compound consistently achieved >90% conversion in 2 hours at 80°C, whereas the chloro analog required 6 hours at 100°C to reach only 70% conversion [2]. This difference is critical for library synthesis and late-stage functionalization.

Suzuki coupling reactivity
Class-level inference
Reported >90% conversion (2 h, 80 °C) vs. ~70% (6 h, 100 °C) for 2-Cl analog
Approximately 2.3-fold higher rate, lower temperature
Supports synthetic route selection for cross-coupling efficiency
Class-level inference; verify with specific substrate and catalyst system
Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Lipophilicity vs. Phenyl Analogs

The 4-methoxyphenoxy group at the 5-position of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole contributes to a favorable balance of lipophilicity and polarity. Compared to the unsubstituted 5-phenyl analog, the methoxy group increases the calculated logP (cLogP) by approximately 0.5 log units, which can enhance membrane permeability and oral absorption potential [1]. Quantitative structure-property relationship (QSPR) models for thiadiazole derivatives predict a cLogP of ~2.8 for the target compound versus ~2.3 for the 5-phenyl analog [2]. This moderate increase in lipophilicity is often associated with improved bioavailability without exceeding the thresholds for poor solubility or high metabolic clearance.

Lipophilicity comparison
Cross-study comparable
cLogP ≈ 2.8 (4-OMe) vs. ≈ 2.3 (5-phenyl analog)
ΔcLogP ≈ +0.5
Supports lipophilicity-driven SAR exploration
Computational prediction; requires experimental logP/logD measurement
Physicochemical Properties Drug-Likeness Lipophilicity

Unique Hydrogen-Bonding Interactions

The 4-methoxyphenoxy moiety in 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole contains an oxygen atom capable of acting as a hydrogen-bond acceptor. This feature is absent in analogous compounds where the methoxy group is replaced by a methyl group or a hydrogen atom. In the context of enzyme inhibition, this hydrogen-bonding capability can be crucial for achieving high binding affinity and selectivity [1]. For example, in a series of 1,3,4-thiadiazole carbonic anhydrase inhibitors, compounds with a 4-methoxyphenyl substituent exhibited Ki values in the low nanomolar range, whereas the corresponding 4-methylphenyl analogs were >10-fold less potent due to the loss of a key hydrogen-bond interaction with a conserved water molecule or protein residue in the active site [2]. This highlights a specific, quantifiable advantage in target engagement scenarios.

Hydrogen-bonding capability
Class-level inference
Methoxy oxygen provides additional H-bond acceptor vs. 4-Me analog
Class-level data suggests >10-fold Ki improvement for certain carbonic anhydrase isoforms
Supports hydrogen-bond-based target engagement hypotheses
Target-dependent; validate in specific enzyme or receptor assay
Molecular Recognition Target Binding Structure-Based Drug Design

Heavy Atom Effect for X-ray Crystallography

The bromine atom in 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole serves as an intrinsic heavy atom for X-ray crystallography, providing a strong anomalous scattering signal that is invaluable for experimental phasing and unambiguous electron density assignment [1]. Compared to its chloro analog (which has a much weaker anomalous signal) or non-halogenated derivatives (which have no anomalous signal), the bromo compound allows for rapid and confident determination of ligand binding modes in protein-ligand complexes [2]. The anomalous scattering factor (f'') for bromine at the Cu Kα wavelength (1.54 Å) is ~0.9 electrons, whereas for chlorine it is only ~0.3 electrons, providing a ~3-fold stronger signal for phasing and verification.

Anomalous scattering (X-ray)
Class-level inference
Br f″ ≈ 0.9 e⁻ (Cu Kα) vs. Cl f″ ≈ 0.3 e⁻, non-halogenated ≈ 0
~3-fold stronger anomalous signal than Cl
Supports crystallographic phasing for structural studies
Anomalous signal strength inferred from element; confirm in experimental phasing
Structural Biology X-ray Crystallography Fragment Screening

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole Applications


Cross-Coupling for Kinase Inhibitor Libraries

The high reactivity of the 2-bromo substituent in 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole makes it an ideal core scaffold for generating diverse arrays of biaryl and heteroaryl derivatives via Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This is particularly relevant for kinase inhibitor programs, where thiadiazoles can serve as hinge-binding motifs or linker regions. The compound's synthetic efficiency allows for the rapid parallel synthesis of focused libraries to explore SAR around the 2-position, a strategy that can accelerate hit-to-lead timelines and reduce overall synthesis costs [1].

Crystallographic Fragment Screening

The intrinsic bromine atom in 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole provides a powerful anomalous scattering signal for X-ray crystallography, making it an excellent fragment for screening campaigns. In fragment-based drug discovery (FBDD), this compound can be soaked into protein crystals, and its binding mode can be unambiguously determined using anomalous difference Fourier maps. This accelerates the identification and validation of fragment hits, providing a clear starting point for structure-guided optimization. The methoxyphenoxy group also offers additional vectors for growing the fragment into a high-affinity lead [2].

Orally Bioavailable CNS-Penetrant Leads

With a calculated logP of ~2.8, 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole possesses a physicochemical profile that is conducive to both oral absorption and blood-brain barrier (BBB) penetration. This compound can serve as a privileged starting point for designing CNS-active agents targeting enzymes or receptors implicated in neurological disorders. The moderate lipophilicity, combined with the potential for hydrogen-bonding via the methoxy group, helps balance permeability and solubility, a critical factor in CNS drug design. Medicinal chemists can leverage this scaffold to generate lead compounds with improved brain exposure compared to more polar or highly lipophilic alternatives [3].

Chemical Probe Development for Target ID

The presence of both a reactive bromine handle and a modifiable methoxyphenoxy group makes 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole a versatile precursor for the synthesis of chemical probes. The bromine atom can be used to install affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirines) via cross-coupling, while the methoxy group can be demethylated to a phenol for further conjugation. This enables the creation of tool compounds for target identification and validation studies, such as pull-down assays and cellular imaging, in a modular and efficient manner [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling-reactive bromo heterocycle
Suzuki coupling scope and conversion
Fragment-based crystallography
Bromine as intrinsic anomalous scatterer
Anomalous signal strength and binding mode determination
CNS-target research leads
Moderate lipophilicity (cLogP ~2.8)
Permeability and brain exposure model studies
Chemical probe synthesis
Dual functionalization sites (Br and methoxy)
Bioconjugation and target ID assay development
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